An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide, a compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physical characteristics, synthesis, and potential biological relevance, supported by experimental methodologies and data visualizations.
Chemical Identity and Properties
2-chloro-N-(2,4-dimethoxyphenyl)acetamide is a substituted aromatic acetamide. Its core structure consists of a chloroacetamide group attached to a 2,4-dimethoxyphenyl ring.
Table 1: Chemical and Physical Properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-(2,4-dimethoxyphenyl)acetamide | - |
| CAS Number | 101908-41-2 | - |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [1] |
| Molecular Weight | 229.66 g/mol | [1] |
| Appearance | Solid (form) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available for the specific compound. Related compounds show solubility in organic solvents like ethanol and DMSO. | [2] |
Synthesis and Characterization
The synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide typically involves the acylation of 2,4-dimethoxyaniline with chloroacetyl chloride. This is a common method for the formation of N-arylacetamides.[3][4]
Experimental Protocol: Synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide
The following is a representative experimental protocol based on general methods for the synthesis of similar N-arylacetamides.[3]
Materials:
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2,4-dimethoxyaniline
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Chloroacetyl chloride
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Anhydrous solvent (e.g., dichloromethane, ethyl acetate, or acetic acid)
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Base (e.g., triethylamine or sodium acetate)
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
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Standard glassware for workup and purification
Procedure:
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Dissolve 2,4-dimethoxyaniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
If a non-basic solvent is used, add a base like triethylamine to the solution to act as a scavenger for the HCl byproduct.
-
Slowly add chloroacetyl chloride dropwise to the cooled and stirring solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically monitored by Thin Layer Chromatography).
-
Upon completion of the reaction, proceed with the workup. This may involve washing the organic layer with water, a dilute acid solution, a dilute base solution (like sodium bicarbonate), and brine.[2]
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol or ethyl acetate/hexane) to yield pure 2-chloro-N-(2,4-dimethoxyphenyl)acetamide.[2]
Characterization
The structure and purity of the synthesized 2-chloro-N-(2,4-dimethoxyphenyl)acetamide can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key technique to confirm the structure. A known ¹H NMR spectrum for this compound is available.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Reactivity and Potential Applications
The chemical reactivity of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide is primarily centered around the chloroacetamide moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This reactivity allows for the further functionalization of the molecule, making it a potentially useful intermediate in the synthesis of more complex molecules.
While specific applications for 2-chloro-N-(2,4-dimethoxyphenyl)acetamide are not extensively documented, the broader class of chloroacetamide derivatives has been investigated for various biological activities.
Biological Activity (of Related Compounds)
Chloroacetamide derivatives have shown a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Several studies have reported the antibacterial and antifungal properties of N-substituted chloroacetamides.[3][5] The proposed mechanism for some of these compounds involves binding to ergosterol on the fungal plasma membrane or inhibiting DNA synthesis.
-
Anticancer Activity: Some substituted chloroacetamides have been investigated as potential cancer stem cell inhibitors.[6]
Further research is required to determine if 2-chloro-N-(2,4-dimethoxyphenyl)acetamide exhibits similar biological activities.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide.
Caption: Synthesis workflow for 2-chloro-N-(2,4-dimethoxyphenyl)acetamide.
Logical Relationship of Core Properties
The following diagram illustrates the logical relationship between the core chemical properties of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide.
Caption: Interrelation of the chemical properties of the target compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. prepchem.com [prepchem.com]
- 3. ijpsr.info [ijpsr.info]
- 4. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

